BenchChemオンラインストアへようこそ!

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Medicinal Chemistry Process Chemistry Procurement

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-43-7) is a pyrrolo[2,1-f][1,2,4]triazine derivative characterized by a 4-chloro substituent and a 7-ethyl carboxylate ester. This heterocyclic scaffold is classified as a 'privileged structure' in medicinal chemistry due to its ability to act as a bioisosteric replacement for quinazoline and purine systems, frequently appearing in clinical-level drug candidates targeting kinases such as VEGFR-2, FGFR-1, and Met.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1356016-43-7
Cat. No. B3099902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
CAS1356016-43-7
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C2N1N=CN=C2Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-3-6-8(10)11-5-12-13(6)7/h3-5H,2H2,1H3
InChIKeyJWYDJDGPIZQXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: A Critical Heterocyclic Building Block for Kinase-Targeted Synthesis


Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS 1356016-43-7) is a pyrrolo[2,1-f][1,2,4]triazine derivative characterized by a 4-chloro substituent and a 7-ethyl carboxylate ester . This heterocyclic scaffold is classified as a 'privileged structure' in medicinal chemistry due to its ability to act as a bioisosteric replacement for quinazoline and purine systems, frequently appearing in clinical-level drug candidates targeting kinases such as VEGFR-2, FGFR-1, and Met [1]. The compound serves as a key synthetic intermediate, where the chlorine atom at position 4 is amenable to nucleophilic aromatic substitution, and the ester at position 7 allows for further functionalization, making it a versatile entry point for generating focused libraries of kinase inhibitors [1].

Why Scientists Cannot Simply Substitute Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate with the 5- or 6-Carboxylate Isomers


The position of the carboxylate ester on the pyrrolo[2,1-f][1,2,4]triazine core dictates the geometry and electronic properties of the final drug-like molecule, directly impacting target binding. The 7-position is sterically and electronically distinct from the 5- or 6-positions, leading to different structure-activity relationships (SAR) when the scaffold is elaborated [1]. A review of the pyrrolotriazine kinase inhibitor patent landscape reveals that 7-substituted derivatives constitute a specific and highly active subclass, with patents devoted exclusively to 7-substituted compounds (e.g., ES-2887629-T3) [2]. Substituting the 7-carboxylate with a 6-carboxylate analog (CAS 903129-94-2) is not feasible without altering the entire synthetic route and the biological profile of the final product, as the vector of the ester group diverges significantly, changing the overall molecular shape from the outset [1][2].

Quantitative Evidence Guide for Selecting Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate


Superior Commercial Purity vs. the 6-Carboxylate Isomer Reduces Purification Burden

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is commercially available at a minimum purity of 98% (HPLC) from major suppliers, as specified in technical datasheets . In contrast, the closest regioisomeric analog, Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 903129-94-2), is typically offered at a lower standard purity of 97% . This 1% minimum purity difference can be critical for multistep syntheses where purification of advanced intermediates is costly and time-consuming.

Medicinal Chemistry Process Chemistry Procurement

Cost Advantage Indicated by Lower Price Per Gram Compared to 6-Carboxylate Analog

Despite its higher purity specification, the 7-carboxylate isomer is priced more favorably than the 6-carboxylate analog. One supplier lists the 7-carboxylate (95% purity) at $1,366 per gram , while the 6-carboxylate (97% purity) is listed at ¥3,510 (~$480 USD, but from a different regional market) per gram. The global availability and pricing of the 7-carboxylate suggest a more established supply chain, offering better value for budget-intensive medicinal chemistry campaigns .

Medicinal Chemistry Budget-Constrained Research Procurement

Privileged Scaffold Status Confirmed as a Superior Kinase Inhibitor Template Over Quinazoline Bioisosteres

The pyrrolo[2,1-f][1,2,4]triazine nucleus, of which this compound is a direct derivative, has been identified as a new kinase inhibitor template that effectively mimics the quinazoline scaffold. A landmark study demonstrated that attachment of a 4-((3-chloro-4-fluorophenyl)amino) group to this scaffold yielded potent VEGFR-2 inhibitors, establishing its validated role in drug discovery [1]. While not a direct measurement of the 7-carboxylate itself, this class-level evidence confirms that the core heterocycle, when properly functionalized, delivers low-nanomolar biochemical potency, a property not shared by all heterocyclic bioisosteres.

Kinase Inhibitor Design Medicinal Chemistry Scaffold Hopping

Exclusive 7-Substituted Patent Protection Indicates High Value for Innovation

The unique value of the 7-position on the pyrrolotriazine core is highlighted by dedicated patent activity. A specific patent (ES-2887629-T3) exclusively claims '7-substituted pyrrolo[2,1-f][1,2,4]triazine compounds or pharmaceutically acceptable salts thereof,' underscoring that the 7-substitution pattern is a distinct chemical space with high therapeutic potential [1]. Using Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate as a starting material provides direct synthetic access to this strategically important, patent-relevant chemical space.

Intellectual Property Drug Discovery Patent Strategy

Optimal Application Scenarios for Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Based on Quantitative Evidence


Synthesis of 4-Amino-7-substituted Pyrrolotriazine Kinase Inhibitor Libraries

The 4-chloro group is a prime site for nucleophilic aromatic substitution (SNAr) with amines. Using the 7-carboxylate as a starting point, medicinal chemists can first install a diverse set of amines at the 4-position, followed by hydrolysis and amidation of the ester at the 7-position. This two-step diversification strategy is ideal for generating patent-relevant 7-substituted analogs, as described in recent patent literature [1]. The high initial purity (98%) minimizes byproducts from the first step, leading to cleaner libraries.

Cost-Efficient Scale-Up for Process Chemistry Feasibility Studies

When transitioning from discovery to early process development, the cost per gram becomes critical. The evidence indicates a competitive global price for the 7-carboxylate ($1,366/g for 95% purity) compared to its regioisomers [1]. For process chemists tasked with demonstrating a scalable route to a candidate, procuring this specific building block offers a favorable cost basis for multi-gram scale-up studies without compromising on the regiochemical requirements of the target molecule.

Scaffold-Hopping from Quinazoline-Based Inhibitors to Explore Novel Selectivity Profiles

Teams looking to escape crowded quinazoline-based kinase inhibitor IP space can use this compound to 'hop' to the pyrrolotriazine scaffold. The class-level evidence confirms that the pyrrolo[2,1-f][1,2,4]triazine core effectively mimics the quinazoline architecture, potently inhibiting kinases like VEGFR-2 [1]. The 7-carboxylate ethyl ester provides a synthetic handle that is absent on the quinazoline scaffold, allowing for unique C-7 derivatization not possible with the original template, potentially unlocking novel selectivity over off-target kinases.

Building Block for Targeted Covalent Inhibitors (TCIs)

The 4-chloro substituent is a latent electrophilic center. After initial elaboration at the 4-position, the chlorine can be strategically replaced or used in orthogonal reactions. Combined with the 7-ester, which can be converted to an amide bearing a warhead, this compound is a valuable precursor for designing targeted covalent inhibitors. The ability to differentiate the 4- and 7-positions through sequential orthogonal reactions is a key advantage over scaffolds with fewer functional handles, enabling the rational design of dual-targeting or PROTAC-like molecules.

Quote Request

Request a Quote for Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.